2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide
Description
The compound 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazin core. This core is substituted with a 3,4-dimethylphenyl group at the 1-position, a methyl group at the 4-position, and a ketone at the 7-position. The compound’s structural elucidation likely employs crystallographic tools such as SHELXL, a widely used program for small-molecule refinement .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-9-10-20(13-17(16)2)29-23-21(14-26-29)18(3)27-28(24(23)31)15-22(30)25-12-11-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUNKGPSOFXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity. This prevents the activation of the necroptosis signaling pathway, thereby inhibiting cell death.
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream proteins in the pathway, such as RIPK3 and MLKL. This results in the inhibition of necroptosis, a form of programmed cell death.
Pharmacokinetics
The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 minutes, respectively. The compound also displayed an oral bioavailability of 59.55%, indicating a good absorption and distribution profile.
Result of Action
The compound efficiently blocks TNFα-induced necroptosis in both human and murine cells. It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ. In TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death.
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 395.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.5 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 669 |
Antitumor Activity
Several studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo[3,4-d]pyridazines have shown cytotoxic effects against various cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells, indicating promising antitumor activity .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazolo derivatives. Compounds structurally similar to our target compound have been tested for antibacterial activity.
- Case Study : A study found that certain benzothiazole derivatives exhibited good antibacterial activity against pathogenic bacteria, suggesting that the target compound may share similar properties .
The precise mechanism by which This compound exerts its biological effects is yet to be fully elucidated. However, it is hypothesized that the presence of the pyrazolo group contributes to its ability to interact with specific biological targets involved in cell proliferation and survival.
In Vitro Studies
In vitro studies are essential for assessing the biological activity of new compounds. For example:
- Cytotoxicity Assays : Compounds similar to our target were screened against various cancer cell lines (e.g., MCF-7) with results indicating significant cytotoxic effects compared to standard treatments like cisplatin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. Modifications in the chemical structure can lead to enhanced potency or selectivity for specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazolo | Increased cytotoxicity |
| Aromatic ring variations | Altered selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The pyrazolo[3,4-d]pyridazin core distinguishes the target compound from related heterocycles:
- Pyrazolo[3,4-d]pyrimidin-4-ones (): These feature a pyrimidinone ring fused to pyrazole. For instance, compounds 2–10 in incorporate thioether linkages via phenacyl chloride reactions, a strategy that may differ from the target compound’s synthesis .
- Imidazo[1,2-a]pyridine (): This scaffold, as seen in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, shares a fused bicyclic system but includes an imidazole ring. The presence of a nitrophenyl group (electron-withdrawing) in this compound versus the dimethylphenyl group (electron-donating) in the target may lead to divergent electronic and steric effects .
Substituent Analysis
- Phenethyl Groups : Both the target compound and ’s imidazo-pyridine derivative incorporate phenethyl moieties. However, the acetamide linkage in the target compound introduces hydrogen-bonding capability, which could enhance solubility compared to the ester groups in ’s compound .
- Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound provides steric bulk and moderate electron donation, contrasting with the 4-nitrophenyl group in ’s compound, which is highly electron-withdrawing and polar. This difference may influence pharmacokinetic properties such as metabolic stability .
Physical and Spectroscopic Properties
- Melting Point: ’s imidazo-pyridine derivative melts at 243–245°C, likely due to strong intermolecular interactions (e.g., hydrogen bonding via nitro and ester groups).
- Spectroscopic Data : The target compound’s 1H NMR would likely show distinct peaks for the phenethylacetamide chain (e.g., δ ~3.5 ppm for CH2 adjacent to amide) and aromatic protons from the dimethylphenyl group. This contrasts with ’s compound, which exhibits triplet signals for ethyl esters (δ 1.30 ppm) and nitro group-associated deshielding .
Data Tables
Table 1. Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
